PERK Enzyme Inhibition Potency: GSK2606414 vs. GSK2656157 vs. ISRIB
GSK2606414 inhibits PERK with an IC₅₀ of 0.4 nM in cell-free kinase assays, demonstrating greater potency than both the optimized analog GSK2656157 (IC₅₀ = 0.9 nM) and the downstream ISR inhibitor ISRIB (IC₅₀ = 5 nM) [1]. The 2.25-fold higher potency relative to GSK2656157 and 12.5-fold higher potency relative to ISRIB for PERK inhibition represents a meaningful difference for studies requiring maximal PERK kinase blockade at minimal compound concentrations.
| Evidence Dimension | PERK enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | GSK2656157: 0.9 nM; ISRIB: 5 nM |
| Quantified Difference | 2.25-fold more potent than GSK2656157; 12.5-fold more potent than ISRIB |
| Conditions | Cell-free kinase assay with ATP at 5 μM, 30 min preincubation |
Why This Matters
The sub-nanomolar potency of GSK2606414 enables lower working concentrations, reducing the likelihood of off-target effects from mass-action-driven binding when compared to GSK2656157 or ISRIB.
- [1] Axten JM, Medina JR, Feng Y, et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). J Med Chem. 2012;55(16):7193-7207. View Source
